N2,N4-bis(2,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride
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Overview
Description
N2,N4-bis(2,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride is a synthetic organic compound known for its diverse applications in scientific research. This compound features a triazine core substituted with dimethylphenyl and morpholino groups, making it a versatile molecule in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N4-bis(2,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride typically involves the following steps:
Formation of the Triazine Core: The triazine core is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Substitution with Dimethylphenyl Groups: The triazine core is then reacted with 2,5-dimethylaniline under controlled conditions to introduce the dimethylphenyl groups.
Introduction of the Morpholino Group: The final step involves the substitution of one of the chlorine atoms on the triazine ring with morpholine, resulting in the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N2,N4-bis(2,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.
Oxidation and Reduction: The dimethylphenyl groups can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the triazine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted triazines, while oxidation and reduction can modify the dimethylphenyl groups.
Scientific Research Applications
N2,N4-bis(2,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes and proteins.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism by which N2,N4-bis(2,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N2,N4-bis(4-methoxyphenyl)pteridine-2,4-diamine
- N2,N4-bis(2,5-dimethylphenyl)-5-fluoropyrimidine-2,4-diamine
Uniqueness
Compared to similar compounds, N2,N4-bis(2,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride is unique due to its specific substitution pattern and the presence of the morpholino group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-N,4-N-bis(2,5-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O.2ClH/c1-15-5-7-17(3)19(13-15)24-21-26-22(25-20-14-16(2)6-8-18(20)4)28-23(27-21)29-9-11-30-12-10-29;;/h5-8,13-14H,9-12H2,1-4H3,(H2,24,25,26,27,28);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIVQMRFHHGWKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC(=NC(=N2)N3CCOCC3)NC4=C(C=CC(=C4)C)C.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30Cl2N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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